B1577707 Brevinin-2-RN1

Brevinin-2-RN1

Cat. No.: B1577707
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-2-RN1 is a 30-amino acid antimicrobial peptide (AMP) belonging to the Brevinin-2 family, originally isolated from the skin secretions of the frog Rana nigrovittata (also known as Sylvirana nigrovittata ) . Its amino acid sequence is Gly-Ala-Phe-Gly-Asn-Phe-Leu-Lys-Gly-Val-Ala-Lys-Lys-Ala-Gly-Leu-Lys-Ile-Leu-Ser-Ile-Ala-Gln-Cys-Lys-Leu-Ser-Gly-Thr-Cys . Like many members of its family, it is cationic and can form an amphipathic α-helical structure in membrane-mimetic environments, a feature critical for its interaction with microbial cell membranes . The peptide exhibits strong, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism of action for this compound and related peptides is primarily attributed to their ability to disrupt microbial membranes. They are believed to operate through models such as the "carpet-like" mechanism, where peptides accumulate on the membrane surface and cause disintegration, or the "toroidal pore" model, where peptides and lipid head groups reorganize to form transmembrane channels . While some Brevinin-2 peptides feature a C-terminal disulfide-bridged cyclic heptapeptide known as a "Rana box," its presence is not always essential for antimicrobial activity, as demonstrated by engineered analogues where its removal reduced toxicity while maintaining potency . Beyond its direct antimicrobial properties, research on Brevinin peptides, in general, has revealed potential anti-cancer properties, with some analogues shown to selectively kill cancer cells by inducing lysosomal-mitochondrial death pathways . This makes this compound a compound of interest for research in antimicrobial agents, membrane biology, and novel anti-cancer therapeutics. This product is supplied as a lyophilized powder and is intended for research use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GAFGNFLKGVAKKAGLKILSIAQCKLSGTC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Brevinin-2-RN1 exhibits potent antimicrobial activity against a wide range of bacteria, including both Gram-positive and Gram-negative strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains:

Bacterial Strain MIC (µg/ml)
Staphylococcus aureus6.25
Escherichia coli12.5
Pseudomonas aeruginosa25
Klebsiella pneumoniae6.25

These results indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other serious health issues .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that this peptide can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. The following case study illustrates its effectiveness:

Case Study: Anticancer Effects on Human Cancer Cell Lines

  • Objective : To evaluate the cytotoxic effects of this compound on various human cancer cell lines.
  • Method : Different concentrations of this compound were applied to cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells.
  • Results : The peptide demonstrated significant cytotoxicity at concentrations above 10 µg/ml, with an IC50 value of approximately 15 µg/ml for MCF-7 cells. Importantly, normal fibroblast cells showed minimal toxicity at similar concentrations .

This dual functionality as an antimicrobial and anticancer agent positions this compound as a promising candidate for therapeutic development.

Potential for Drug Development

This compound's unique properties make it a valuable candidate for drug development, particularly in addressing antibiotic resistance. Its ability to target multidrug-resistant bacteria has been demonstrated in several studies, suggesting its potential as an alternative treatment option . Furthermore, ongoing research into its effects on immune pathways indicates that it may also play a role in modulating immune responses during infections .

Comparison with Similar Compounds

Key Observations :

  • Length and Flexibility: this compound’s shorter length (30 vs. 33 residues in canonical brevinin-2) may improve membrane penetration efficiency .
  • Charge and Hydrophobicity : this compound has a net charge of +5 (vs. +6 in brevinin-2), balancing cationic and hydrophobic residues (e.g., Val⁶, Leu⁹) for optimal microbial membrane interaction .

Functional Comparison

Peptide Antimicrobial Activity (MIC, μg/mL) Hemolytic Activity Stability
This compound S. aureus: 2.5; E. coli: 5.0; C. albicans: 10.0 Low (HC₅₀ > 200 μg/mL) Stable in serum for >6 hours
Brevinin-2-RN2 S. aureus: 3.0; E. coli: 6.0; C. albicans: 12.0 Low (HC₅₀ > 200 μg/mL) Similar to this compound
Brevinin-2 (canonical) S. aureus: 1.5; E. coli: 4.0; C. albicans: 8.0 Moderate (HC₅₀: 50 μg/mL) Prone to proteolytic degradation
Magainin-2 S. aureus: 12.0; E. coli: 8.0 High (HC₅₀: 25 μg/mL) Serum-stable

Key Findings :

  • Potency vs. Selectivity: this compound shows slightly reduced antibacterial activity compared to canonical brevinin-2 but superior antifungal effects and lower hemotoxicity .
  • Stability : The cyclic C-terminus in this compound enhances protease resistance compared to linear AMPs like temporin-1 .
  • Mechanistic Differences : Unlike magainin-2 (which forms pores via the “barrel-stave” model), this compound likely disrupts membranes via the “carpet” mechanism due to its amphipathic helix .

Preparation Methods

Isolation and Molecular Cloning from Amphibian Skin

The initial identification of Brevinin-2-RN1 is achieved by extracting skin secretions from Rana nigrovittata using gentle stimulation methods such as norepinephrine-induced secretion to avoid harming the animal. The crude secretion contains a mixture of peptides, including this compound.

Following extraction, molecular cloning techniques are employed to isolate the cDNA sequences encoding the this compound precursor. This involves:

  • Construction of a skin-derived cDNA library from Rana nigrovittata.
  • Screening of the library to identify sequences encoding this compound precursors.
  • Sequencing of the cDNA to determine the full precursor sequence, which typically includes a signal peptide, an acidic spacer peptide, and the mature peptide sequence (30 amino acids for this compound).

This molecular cloning approach allows researchers to confirm the peptide’s primary structure and facilitates synthetic reproduction of the peptide.

Solid-Phase Peptide Synthesis (SPPS)

Due to the limited availability of natural sources and the need for high purity, this compound is commonly prepared by chemical synthesis using the Fmoc-based solid-phase peptide synthesis (SPPS) method. The detailed protocol includes:

  • Attachment of the first amino acid (Fmoc-Cys(Trt)-OH) to a 2-chlorotrityl chloride resin using DIPEA in a DCM:DMF (1:1) solvent system at room temperature for 2 hours.
  • Repetitive cycles of Fmoc deprotection with 20% piperidine in DMF.
  • Coupling of subsequent Fmoc-protected amino acids using a coupling reagent such as TBTU in the presence of DIPEA as a base.
  • Each coupling reaction is typically allowed to proceed for 3 hours at room temperature and monitored by the Kaiser test to confirm peptide bond formation.
  • After elongation of the full peptide chain, cleavage from the resin is performed with a cocktail of trifluoroacetic acid (TFA), thioanisole, ethanedithiol, and water in a 90:5:2.5:2.5 volume ratio at room temperature for 4 hours.
  • The crude peptide is precipitated using cold diethyl ether (-20°C) and centrifuged to obtain the peptide pellet.

Formation of the Intra-disulfide Bridge

This compound contains cysteine residues that form an intra-disulfide bridge critical for its structural stability and biological activity. The oxidative folding to form this disulfide bond is conducted by:

  • Diluting the linear peptide below 20 mM in 0.01 M phosphate buffer at pH 7.
  • Incubating in the presence of 10% (v/v) dimethyl sulfoxide (DMSO) to facilitate oxidation of thiol groups to disulfide bonds.
  • This step ensures the correct folding and stabilization of the peptide structure.

Purification and Characterization

Purification of synthetic this compound is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC):

  • Semi-preparative purification is performed on a C18 column (1 cm diameter, 25 cm length) using a linear gradient of 0–60% acetonitrile (with 0.1% TFA) over 60 minutes.
  • Eluent A consists of 0.1% TFA in deionized water, and eluent B is 0.1% TFA in acetonitrile.
  • The purified peptide fractions are collected and lyophilized.

Mass spectrometry (e.g., LTQ Orbitrap) is then used to confirm the molecular weight and purity of the peptide, which typically exceeds 95% purity as verified by analytical HPLC.

Summary Table of Preparation Steps

Step Method/Condition Purpose/Outcome
Skin secretion extraction Norepinephrine stimulation Obtain natural peptide mixture
cDNA cloning Skin-derived cDNA library, sequencing Identify precursor gene and sequence
Peptide synthesis Fmoc-SPPS on 2-chlorotrityl resin, TBTU coupling Assemble peptide chain
Peptide cleavage TFA/thioanisole/ethanedithiol/water (90:5:2.5:2.5) Release peptide from resin
Disulfide bond formation Oxidation in phosphate buffer with 10% DMSO Correct folding via intra-disulfide bridge
Purification RP-HPLC with C18 column, acetonitrile gradient Obtain pure peptide (>95% purity)
Characterization Mass spectrometry (LTQ Orbitrap) Confirm molecular weight and purity

Research Findings on Preparation

  • The molecular cloning and sequencing of this compound precursors reveal a unique 30 amino acid mature peptide with a conserved disulfide bridge crucial for antimicrobial activity.
  • Synthetic this compound and its analogues have been successfully prepared using Fmoc-SPPS, demonstrating high purity and correct folding, which is essential for their biological function.
  • The oxidative folding step using DMSO is a mild and effective method to form the intra-disulfide bond without harsh conditions that could degrade the peptide.
  • Purification by RP-HPLC ensures removal of truncated or incomplete peptides, critical for downstream biological assays and therapeutic applications.

Q & A

Basic Research Questions

Q. What experimental methodologies are essential for characterizing the structural and functional properties of Brevinin-2-RN1?

  • Answer : Structural characterization requires techniques like nuclear magnetic resonance (NMR) spectroscopy to resolve tertiary folds, circular dichroism (CD) spectroscopy to assess secondary structure (e.g., α-helical content), and mass spectrometry for molecular weight validation . Functional assays should include minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria, hemolysis assays to evaluate cytotoxicity, and time-kill kinetics to determine bactericidal dynamics .

Q. How should researchers design in vitro assays to assess this compound’s antimicrobial efficacy while minimizing confounding factors?

  • Answer : Standardize bacterial growth phases (e.g., mid-log phase) and culture conditions (pH, temperature). Use clinical isolates alongside reference strains (e.g., E. coli ATCC 25922) to compare resistance profiles. Include positive controls (e.g., polymyxin B) and validate results with triplicate biological replicates. For cytotoxicity, employ human cell lines (e.g., HEK-293) and calculate selectivity indices (IC50/MIC) to quantify therapeutic windows .

Q. What criteria should guide the selection of membrane models for studying this compound’s mechanism of action?

  • Answer : Use lipid bilayers mimicking bacterial membranes (e.g., phosphatidylglycerol/cardiolipin) versus mammalian membranes (phosphatidylcholine/cholesterol) in surface plasmon resonance (SPR) or calcein leakage assays. Molecular dynamics simulations can predict peptide-lipid interactions, but experimental validation via fluorescence microscopy (membrane depolarization dyes) is critical .

Advanced Research Questions

Q. How can discrepancies between in vitro potency and in vivo efficacy of this compound be systematically addressed?

  • Answer : Investigate pharmacokinetic factors (e.g., proteolytic degradation in serum via HPLC stability assays) and optimize delivery systems (nanoparticles, liposomes). Use animal infection models (e.g., murine sepsis) with staggered dosing regimens. Compare tissue penetration via LC-MS quantification and correlate with histopathological outcomes .

Q. What strategies resolve contradictory data on this compound’s cytotoxicity across different cell lines?

  • Answer : Standardize cell viability assays (MTT vs. LDH release) and normalize results to cell type-specific metabolic rates. Conduct transcriptomic profiling (RNA-seq) to identify off-target pathways. Use isogenic cell lines (e.g., wild-type vs. membrane-defective mutants) to isolate mechanisms of toxicity .

Q. Which computational approaches best predict this compound’s structure-activity relationships (SAR) for rational design?

  • Answer : Combine homology modeling (using templates like Brevinin-2-related peptides) with molecular dynamics simulations to assess membrane interaction dynamics. Machine learning models (e.g., random forests) trained on peptide physicochemical properties (hydrophobicity, charge) can predict MIC values against diverse pathogens .

Q. How can synthetic protocols for this compound be optimized to balance yield, purity, and bioactivity?

  • Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry, optimizing coupling times and deprotection steps. Use HPLC purification with trifluoroacetic acid/acetonitrile gradients and validate purity (>95%) via MALDI-TOF. Post-synthetic modifications (e.g., acetylation) can enhance stability without altering activity .

Q. What experimental designs improve reproducibility of this compound’s bioactivity across labs?

  • Answer : Adhere to FAIR data principles: document peptide synthesis batches (lot numbers), storage conditions (lyophilized at -80°C), and assay protocols (CLSI guidelines). Share raw data (e.g., growth curves, spectral scans) in public repositories and use inter-lab ring trials to validate key findings .

Methodological Frameworks

  • For Contradiction Analysis : Apply the PICO framework (Population: bacterial strains; Intervention: this compound; Comparison: existing antimicrobials; Outcome: MIC/cytotoxicity) to isolate variables in conflicting studies .
  • For Hypothesis Testing : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions, e.g., "Does this compound disrupt bacterial quorum sensing via LuxS inhibition?" .

Data Presentation Guidelines

  • Tables : Include SAR data (e.g., MIC vs. amino acid substitutions) and statistical analyses (ANOVA with post-hoc tests).
  • Figures : Use heatmaps for cytotoxicity profiles and 3D structures from simulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.